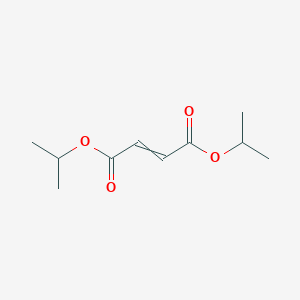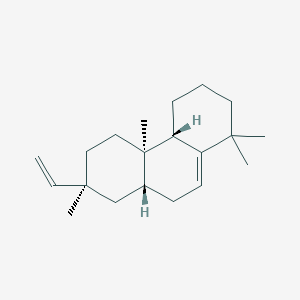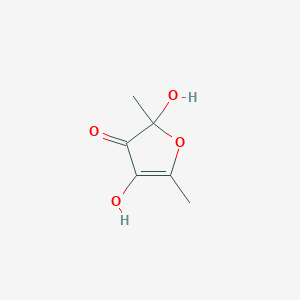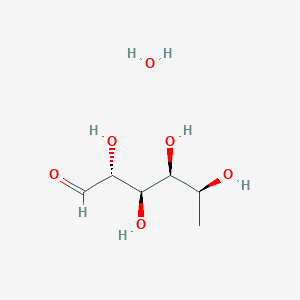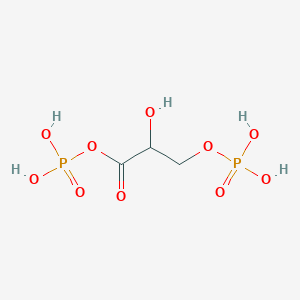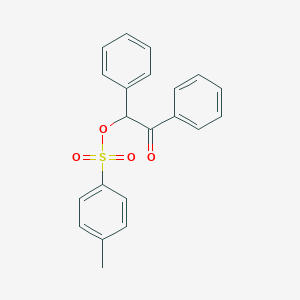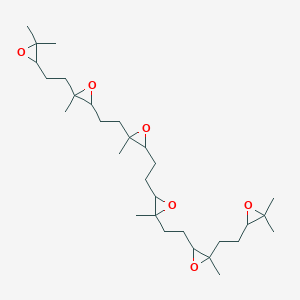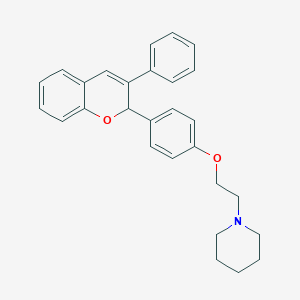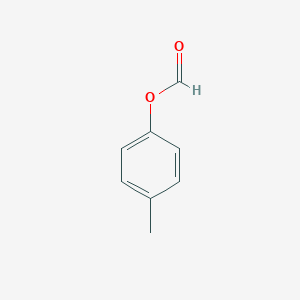
Formic acid, 4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid, 4-methylphenyl ester, also known as p-tolyl formate, is an organic compound that is commonly used in organic synthesis. It is a clear liquid that has a sweet, fruity odor and is soluble in most organic solvents. The compound is widely used in various fields, including pharmaceuticals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of formic acid, 4-methylphenyl ester is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions, such as esterification and acylation. It can also act as a reducing agent in certain reactions. The compound is typically used in catalytic amounts, and its role is to facilitate the reaction rather than to be consumed in the reaction.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is not known to have any significant toxic effects on humans or animals. The compound is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Formic acid, 4-methylphenyl ester has several advantages for use in laboratory experiments. It is readily available and inexpensive, making it a cost-effective reagent for various reactions. The compound is also easy to handle and store, and it has a long shelf life. However, the compound has some limitations, such as its limited solubility in water and its limited reactivity in some reactions.
Orientations Futures
There are several future directions for the use of formic acid, 4-methylphenyl ester in scientific research. One potential application is in the development of new pharmaceuticals. The compound can be used as an intermediate in the synthesis of various drugs, and its reactivity and selectivity can be optimized for specific reactions. Another potential application is in the development of new fragrances. The compound can be used as a raw material for the production of various fragrances, and its properties can be tailored to create new and unique scents. Finally, the compound can be used in the development of new catalysts for various reactions. Its reactivity and selectivity can be optimized for specific reactions, and it can be used in combination with other catalysts to create new and more efficient catalytic systems.
Conclusion
This compound is a versatile compound that has many applications in scientific research. It is widely used in organic synthesis, pharmaceuticals, and fragrances. The compound is easy to handle and store, and it has a long shelf life. Its reactivity and selectivity can be optimized for specific reactions, making it a valuable tool for researchers. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals, fragrances, and catalysts.
Méthodes De Synthèse
Formic acid, 4-methylphenyl ester can be synthesized by the reaction of p-toluidine with formic acid in the presence of a catalyst. The reaction takes place at a temperature of 100-120°C for several hours, and the product is obtained by distillation. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Formic acid, 4-methylphenyl ester is commonly used in organic synthesis as a reagent for various reactions, including esterification, acylation, and reduction. It is also used as an intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anticonvulsants. In addition, the compound is used in the fragrance industry as a raw material for the production of various fragrances.
Propriétés
Numéro CAS |
1864-97-7 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(4-methylphenyl) formate |
InChI |
InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3 |
Clé InChI |
NEIANUMOAXBNRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC=O |
SMILES canonique |
CC1=CC=C(C=C1)OC=O |
Autres numéros CAS |
1864-97-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)

